molecular formula C21H22N4OS B2548736 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 2034264-45-2

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2548736
CAS No.: 2034264-45-2
M. Wt: 378.49
InChI Key: ZXRXJXKSPYUAJM-UHFFFAOYSA-N
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Description

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyrrolidine Ring: The triazole intermediate is then reacted with a pyrrolidine derivative under suitable conditions.

    Introduction of the Phenylthio Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can undergo various types of chemical reactions:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-sulfone: Similar structure but with a sulfone group instead of a thioether.

Properties

IUPAC Name

3-phenylsulfanyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-21(12-14-27-19-9-5-2-6-10-19)24-13-11-18(15-24)25-16-20(22-23-25)17-7-3-1-4-8-17/h1-10,16,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRXJXKSPYUAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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